molecular formula C21H31ClN6O3 B1336709 H-D-Pro-Phe-Arg-chloromethylketone CAS No. 88546-74-1

H-D-Pro-Phe-Arg-chloromethylketone

Katalognummer B1336709
CAS-Nummer: 88546-74-1
Molekulargewicht: 451 g/mol
InChI-Schlüssel: HCCRRLVJBLDSLL-BBWFWOEESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-D-Pro-Phe-Arg-chloromethylketone is a high-affinity irreversible inhibitor of human α-thrombin, a key enzyme in the blood coagulation cascade. This compound has been the subject of research due to its potential therapeutic applications as an anticoagulant. It is known for its ability to selectively inhibit thrombin both in vitro and in vivo, which makes it a compound of interest in the development of anticoagulant drugs .

Synthesis Analysis

The synthesis of this compound and its derivatives has been explored to enhance the stability and selectivity of anticoagulant properties. For instance, D-Phe-Pro-Arg-H sulfate (GYKI-14166) is a related compound that has been found to spontaneously inactivate in neutral aqueous solutions at higher temperatures, transforming into an inactive heterocyclic compound. To overcome this instability, N-alkyl derivatives such as D-MePhe-Pro-Arg-H (GYKI-14766) have been prepared, which maintain high activity and selectivity without undergoing inactivation .

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through the crystallization of human α-thrombin inhibited by this compound. The crystals obtained are orthorhombic with dimensions a = 67.9 A, b = 87.9 A, c = 61.0 A, and belong to the space group P2(1)2(1)2(1) with four molecules per unit cell. The protein fraction within the crystal is 58%, which is indicative of the high quality of the X-ray diffraction data obtained from these crystals. This structural information is crucial for understanding the interaction between the inhibitor and thrombin, and for the design of new anticoagulants .

Chemical Reactions Analysis

While the specific chemical reactions of this compound have not been detailed in the provided papers, the general principle of its action involves the irreversible inhibition of thrombin. This inhibition is likely due to the chloromethylketone moiety reacting with the active site serine of thrombin, forming a stable complex that prevents the enzyme from catalyzing the conversion of fibrinogen to fibrin, a key step in blood clot formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are inferred from its crystallization conditions and stability. The compound is crystallizable from polyethylene glycol 8000 solutions buffered with sodium phosphate, which suggests a certain level of solubility in aqueous solutions with specific ionic strength and pH. The stability of the compound is a concern, as related compounds have been shown to undergo spontaneous inactivation under certain conditions, leading to the synthesis of more stable derivatives .

Wissenschaftliche Forschungsanwendungen

Application in Understanding Protein Structure and Function

  • H-D-Pro-Phe-Arg-chloromethylketone has been instrumental in crystallizing and determining the structure of human alpha-thrombin, a key protein in blood coagulation. The inhibitor forms a stoichiometric complex with thrombin, facilitating detailed structural analysis. This has revealed important insights into thrombin's molecular surface and active site, contributing significantly to our understanding of its function and interaction with substrates and inhibitors (Bode et al., 1989).

Role in Proteinase Inhibition Studies

  • Research has leveraged this compound for studying the inhibition of various proteinases, notably thrombin. The compound's high specificity and effectiveness as an inhibitor have been key to understanding thrombin's activity and its interaction with natural inhibitors, contributing to the broader study of blood coagulation processes (Kettner & Shaw, 1979).

Contributions to Enzyme Inhibition Research

  • The compound has been used to study the inhibition of various enzymes in blood coagulation, including thrombin, factor IXa, and plasma kallikrein. This research has been instrumental in understanding the differential inhibition of these enzymes, which is crucial for developing therapeutic approaches in coagulation disorders (Odake et al., 1995).

Impact on Anticoagulant Drug Development

  • This compound has also played a role in the development and understanding of anticoagulant drugs. Studies on its derivatives have informed the design of new anticoagulants with improved stability and specificity, contributing to the advancement of treatments for coagulation disorders (Bajusz et al., 1990).

Exploration of Contact System Inhibition

  • In the context of infectious diseases, this compound has shown potential as a therapeutic agent. Its ability to inhibit the contact system was demonstrated in a study where it prevented severe lung lesions caused by Salmonella in infected rats. This suggests its potential use in treating infectious diseases that induce vascular damage (Persson et al., 2000).

Wirkmechanismus

Target of Action

H-D-Pro-Phe-Arg-chloromethylketone is primarily an inhibitor of coagulation factor XII and plasma kallikrein . These are key proteins involved in the coagulation cascade, a complex series of reactions that lead to the formation of a blood clot.

Mode of Action

The compound interacts with its targets by binding to them and inhibiting their activity . This interaction prevents the targets from catalyzing their respective reactions in the coagulation cascade, thereby disrupting the normal process of blood clotting.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the coagulation cascade . By inhibiting coagulation factor XII and plasma kallikrein, the compound disrupts the cascade, which can lead to a decrease in the formation of blood clots. This can have downstream effects on other processes that are regulated by the coagulation cascade, such as inflammation.

Result of Action

The inhibition of coagulation factor XII and plasma kallikrein by this compound can lead to a decrease in the formation of blood clots . This can have a variety of effects at the molecular and cellular levels, including a reduction in the activation of other proteins in the coagulation cascade and a decrease in the production of thrombin, a key enzyme in blood clotting. It can also affect processes that are regulated by the coagulation cascade, such as inflammation.

Eigenschaften

IUPAC Name

(2R)-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN6O3/c22-13-18(29)15(8-4-11-26-21(23)24)27-20(31)17(12-14-6-2-1-3-7-14)28-19(30)16-9-5-10-25-16/h1-3,6-7,15-17,25H,4-5,8-13H2,(H,27,31)(H,28,30)(H4,23,24,26)/t15-,16+,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCRRLVJBLDSLL-BBWFWOEESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440219
Record name H-D-Pro-Phe-Arg-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

88546-74-1
Record name H-D-Pro-Phe-Arg-chloromethylketone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90440219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 2
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 3
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 4
Reactant of Route 4
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 5
Reactant of Route 5
H-D-Pro-Phe-Arg-chloromethylketone
Reactant of Route 6
H-D-Pro-Phe-Arg-chloromethylketone

Q & A

Q1: How does H-D-Pro-Phe-Arg-chloromethylketone prevent severe lung lesions in Salmonella infection?

A1: this compound acts as an inhibitor of coagulation factor XII (FXII) and plasma kallikrein, key components of the contact system. [] The contact system, when activated, contributes to a procoagulant, vasoconstrictive, and proinflammatory state in the endothelium. [] In the context of Salmonella infection, this dysregulated endothelial response leads to significant infiltration of red blood cells and fibrin deposition in the lungs, causing severe lesions. [] By inhibiting FXII and plasma kallikrein, this compound effectively blocks the contact system activation triggered by Salmonella. This inhibition prevents the cascade of events leading to the observed lung damage, thus protecting against severe pulmonary lesions. []

Q2: What is the significance of the research findings on this compound in Salmonella infection?

A2: The research highlights the critical role of the contact system in the pathogenesis of Salmonella-induced lung injury. [] The study demonstrates that inhibiting this system with this compound effectively prevents severe lung lesions in infected rats. [] This finding suggests that targeting the contact system, particularly through FXII and plasma kallikrein inhibition, could be a promising therapeutic strategy for managing severe infectious diseases like Salmonella infection. [] Further research is needed to explore this potential therapeutic avenue and assess its efficacy and safety in clinical settings.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.